molecular formula C28H28P+ B12645776 Benzyl(tris(2-methylphenyl))phosphorane CAS No. 13432-88-7

Benzyl(tris(2-methylphenyl))phosphorane

Cat. No.: B12645776
CAS No.: 13432-88-7
M. Wt: 395.5 g/mol
InChI Key: BYYYDIWZIDGTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(tris(2-methylphenyl))phosphorane is a chemical compound with the molecular formula C28H27P. It is a member of the phosphorane family, which are compounds containing a phosphorus atom bonded to five substituents. This compound is known for its unique structure and reactivity, making it a valuable subject of study in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(tris(2-methylphenyl))phosphorane can be synthesized through the reaction of benzyl chloride with tris(2-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl(tris(2-methylphenyl))phosphorane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphoranes depending on the reagents and conditions used .

Scientific Research Applications

Benzyl(tris(2-methylphenyl))phosphorane has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl(tris(2-methylphenyl))phosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form bonds with other atoms or groups, facilitating different types of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

    Tris(2-methylphenyl)phosphine: A related compound with similar reactivity but without the benzyl group.

    Triphenylphosphine: Another similar compound with three phenyl groups instead of 2-methylphenyl groups.

Uniqueness

Benzyl(tris(2-methylphenyl))phosphorane is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other phosphoranes. This makes it a valuable compound for specific applications in synthesis and catalysis .

Properties

CAS No.

13432-88-7

Molecular Formula

C28H28P+

Molecular Weight

395.5 g/mol

IUPAC Name

benzyl-tris(2-methylphenyl)phosphanium

InChI

InChI=1S/C28H28P/c1-22-13-7-10-18-26(22)29(21-25-16-5-4-6-17-25,27-19-11-8-14-23(27)2)28-20-12-9-15-24(28)3/h4-20H,21H2,1-3H3/q+1

InChI Key

BYYYDIWZIDGTEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3C)C4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.